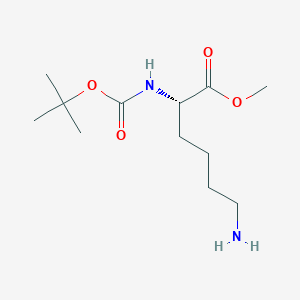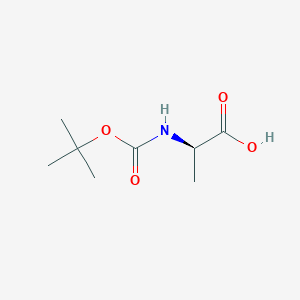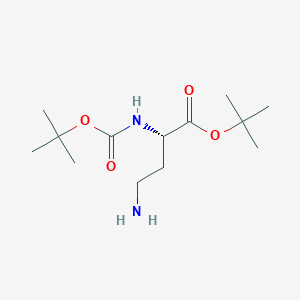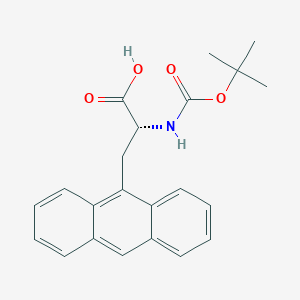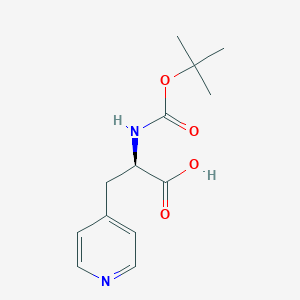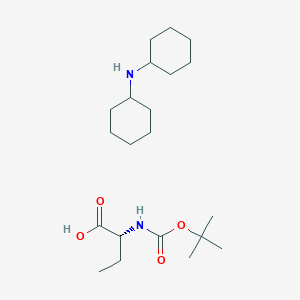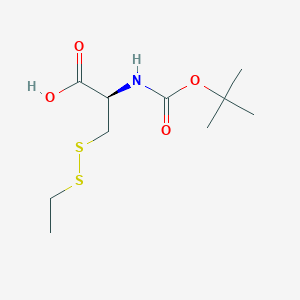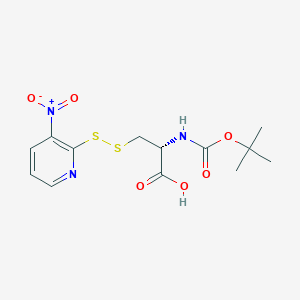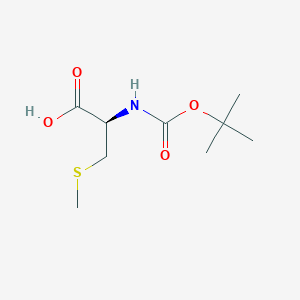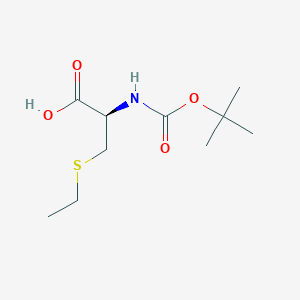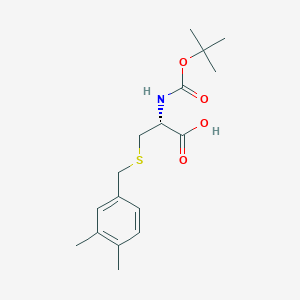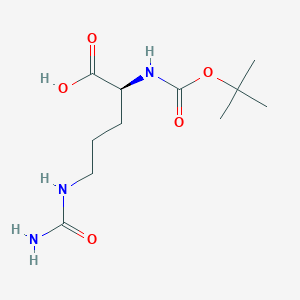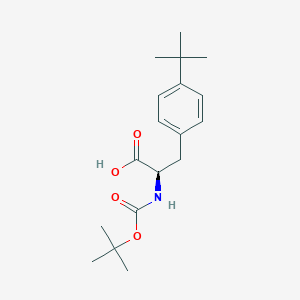
(R)-2-((tert-ButoxiCarbonil)amino)-3-(4-(tert-butil)fenil)propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Aplicaciones Científicas De Investigación
Análisis completo de las aplicaciones de Boc-4-tert-butil-D-Phe-OH
Síntesis de péptidos: Boc-4-tert-butil-D-Phe-OH se utiliza comúnmente en la síntesis de péptidos. El grupo Boc (terc-butoxi carbonil) sirve como grupo protector para los aminoácidos durante el proceso de síntesis. Previene reacciones secundarias no deseadas protegiendo la funcionalidad de la amina hasta que se necesita para la formación del enlace peptídico .
Química medicinal: En química medicinal, Boc-4-tert-butil-D-Phe-OH puede utilizarse para desarrollar nuevos compuestos farmacéuticos. Su forma protegida permite reacciones de desprotección y acoplamiento selectivas, que son esenciales para crear moléculas complejas con posibles efectos terapéuticos .
Mecanismo De Acción
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-(tert-butyl)benzyl bromide using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for protection and coupling reactions ensures consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products:
Oxidation Products: Phenolic derivatives.
Reduction Products: Alcohols or amines, depending on the target functional group.
Substitution Products: Various substituted aromatic compounds.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules and peptides.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Serves as a precursor in the synthesis of biologically active peptides and proteins.
- Utilized in the study of enzyme-substrate interactions due to its chiral nature.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
- Used in the synthesis of pharmaceutical intermediates.
Industry:
- Employed in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties, such as polymers and resins.
Comparación Con Compuestos Similares
®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid: The enantiomer of the compound, with different chiral properties.
®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the tert-butyl group on the phenyl ring.
Uniqueness:
- The presence of the Boc protecting group makes ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid particularly useful in peptide synthesis, as it provides stability and prevents side reactions.
- The tert-butyl group on the phenyl ring adds steric bulk, influencing the compound’s reactivity and interactions with other molecules.
This compound’s unique combination of structural features and protective groups makes it a valuable tool in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
